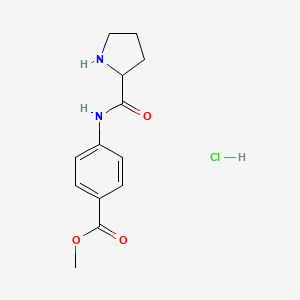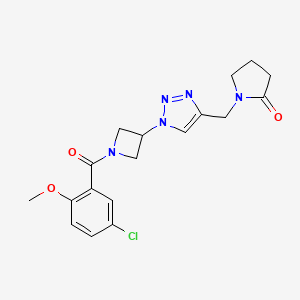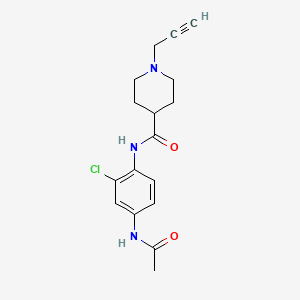
N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as NAPPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NAPPC belongs to the class of piperidine carboxamide compounds, which have been studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and cell survival. N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide also modulates the activity of various enzymes and receptors involved in neurotransmitter signaling, including acetylcholinesterase and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function in animal models of neurodegenerative diseases. N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to exert anti-inflammatory effects in peripheral tissues, such as the joints in rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its relatively low toxicity, which allows for higher doses to be used in animal studies without causing adverse effects. However, N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of studies on its long-term safety and potential side effects.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases and inflammatory conditions. Further studies are needed to elucidate its mechanism of action and optimize dosing regimens. Additionally, the development of more water-soluble derivatives of N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide could facilitate its use in a wider range of experimental settings. Finally, the potential use of N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide as a tool for studying the role of NF-κB signaling in various biological processes warrants further investigation.
Conclusion:
In conclusion, N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, or N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, is a synthetic compound that has shown promise in scientific research for its neuroprotective and anti-inflammatory properties. Although its mechanism of action is not fully understood, it appears to modulate various signaling pathways in the brain and immune system. Further research is needed to fully elucidate its potential therapeutic applications and optimize dosing regimens.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves several steps, including the reaction of 2-chloro-4-nitroacetanilide with propargylamine, followed by reduction with palladium/carbon in ethanol to yield N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide also exhibits anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-8-21-9-6-13(7-10-21)17(23)20-16-5-4-14(11-15(16)18)19-12(2)22/h1,4-5,11,13H,6-10H2,2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQAZKNHNIWCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)CC#C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

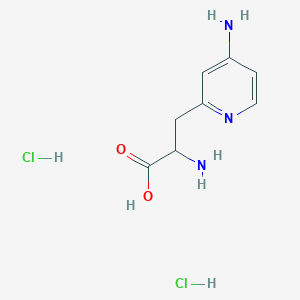
![2,5-Diazabicyclo[4.2.0]octan-3-one](/img/structure/B2764198.png)
![5-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2764200.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764201.png)
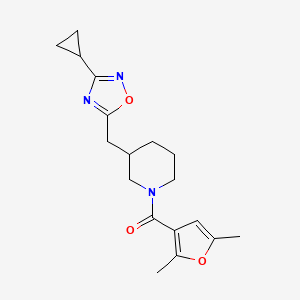
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)
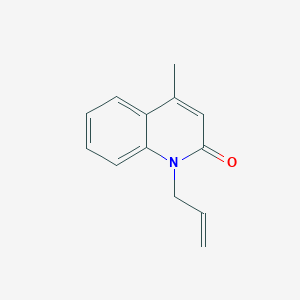

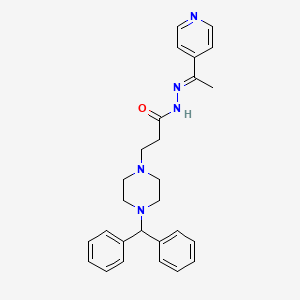
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2764211.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)
